2-Ethyl-4,6-dihydroxypyrimidine

説明

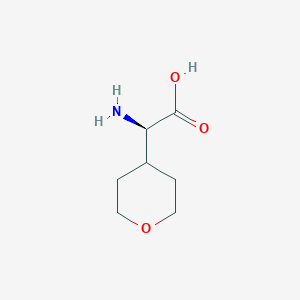

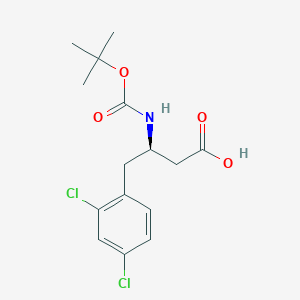

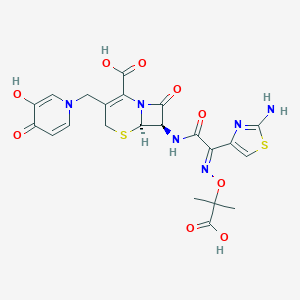

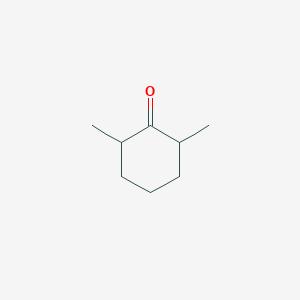

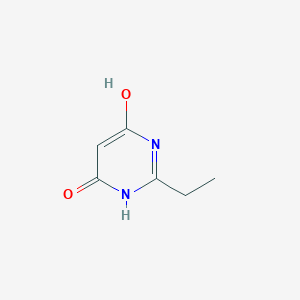

2-Ethyl-4,6-dihydroxypyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. The presence of two hydroxyl groups and an ethyl substituent on the pyrimidine ring can potentially influence the compound's chemical behavior and physical properties, making it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of this compound has been reported using propionitrile as a starting material. The process involves a reaction with hydrogen chloride and free ammonia, followed by cyclization of diethyl malonuric esters with propionamide hydrochloride in the presence of sodium methoxide, yielding the product with an 86% yield . The optimal conditions for synthesizing propionamide hydrochloride, a precursor, include the exclusion of moisture and maintaining the reaction temperature between -10 to 0°C .

Molecular Structure Analysis

Although the specific molecular structure analysis of this compound is not detailed in the provided papers, the general structure of pyrimidines is well-understood. Pyrimidines are six-membered rings with two nitrogen atoms at positions 1 and 3. The ethyl group at position 2 and hydroxyl groups at positions 4 and 6 are expected to influence the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of this compound. However, the reactivity of similar pyrimidine derivatives has been studied. For instance, the nitration of 2-substituted 4,6-dihydroxypyrimidines can yield dinitro derivatives, and subsequent hydrolysis can lead to the formation of nitroethylene derivatives . These reactions highlight the potential reactivity of the hydroxyl groups and the substituent at the 2-position of the pyrimidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly described in the provided papers. However, it is mentioned that the synthesized pyrimidines are high-melting crystalline solids with considerable stability . The presence of hydroxyl groups may confer the compound with hydrogen bonding capabilities, influencing its solubility and interaction with other molecules. The aromatic nature of the pyrimidine ring is also reflected in the color reactions developed by these compounds with various reagents .

科学的研究の応用

Synthesis and Biological Effects

- Synthesis Methods : 2-Ethyl-4,6-dihydroxypyrimidine has been synthesized using various methods. One approach involves starting with propionitrile, reacting with hydrogen chloride and ammonia, followed by a cyclization process using diethyl malonuric esters, achieving an 86% yield. This synthesis is optimized by maintaining specific temperature conditions and controlling moisture levels (Ou Chun, 2003).

- Inhibitory Effects on Nitric Oxide Production : Derivatives of this compound, specifically 2-amino-4,6-dichloropyrimidines, have shown inhibitory effects on immune-activated nitric oxide production. These compounds, synthesized via a modified condensation method, demonstrated significant inhibitory activity without suppressing cell viability, making them notable in medicinal chemistry research (Jansa et al., 2014).

Role in Pesticide Synthesis

- Pesticide Intermediate : this compound serves as an intermediate compound in the synthesis of certain pesticides. A notable method for its synthesis involves using ethanol containing hydrogen chloride and cyanamide, which is vital for creating high-efficiency pesticides with minimal toxicity and residue (Yang Xin-fei, 2006).

Chemical Properties and Transformations

- Basicity and Protonation : The basicity of 4,6-dihydroxypyrimidine derivatives, including 2-ethyl variants, has been studied, showing that alkyl substituents increase basicity while nitro groups decrease it. These derivatives undergo distinct protonation stages in acidic media, contributing to our understanding of their chemical behavior (Vu et al., 2021).

- Photochemical Transformations : Research on 4,6-dihydroxypyrimidine and its 2-methyl derivative has revealed interesting photochemical transformations when isolated in low-temperature matrices. These studies shed light on the behavior of these compounds under UV radiation, leading to the formation of various products like Dewar isomers and open-ring ketenes (Rostkowska et al., 2020).

作用機序

- Notably, 2-amino-4,6-dichloropyrimidines (analogous to 2-Ethyl-4,6-dihydroxypyrimidine) inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells . The exact molecular targets responsible for this inhibition remain to be elucidated.

- The precise interaction between this compound and its targets remains unknown. However, related compounds have demonstrated antiviral activity by preventing viral protein assembly and maturation .

- Cellular and molecular effects are not well-characterized for this compound. However, related pyrimidines have diverse activities, including inhibition of dihydrofolate reductase, anti-HIV properties, and suppression of cytokine-induced NF-κB .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

特性

IUPAC Name |

2-ethyl-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-4-7-5(9)3-6(10)8-4/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXPKEZRCKCOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334473 | |

| Record name | 2-Ethyl-4,6-dihydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3709-98-6 | |

| Record name | 2-Ethyl-4,6-dihydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Ethyl-4,6-dihydroxypyrimidine in the synthesis of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine?

A1: this compound serves as a crucial intermediate in the synthesis of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine []. The research outlines a synthetic route starting from propionitrile, leading to the formation of this compound. This intermediate then undergoes further reaction with diethyl sulfate under specific conditions to yield the final product, 2-Ethyl-4-ethoxy-6-hydroxypyrimidine.

Q2: What factors influence the yield of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine when using this compound as an intermediate?

A2: The study highlights several factors impacting the yield of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine during its synthesis from this compound. These factors include the amount of catalyst used, the ratio of this compound to diethyl sulfate, the concentration of the alkali solution, the reaction time, and the reaction temperature []. The research systematically investigates the optimal conditions for each of these parameters to maximize the reaction yield.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。